molecular formula C22H19NO3 B11569013 furan-2-yl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone

furan-2-yl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone

Katalognummer: B11569013
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: QNDBBQYNWDYVQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that features a furan ring, an indole core, and a phenoxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with an indole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran derivatives: These compounds share a similar furan ring structure but differ in their biological activities and applications.

    Indole derivatives: Compounds with an indole core are widely studied for their pharmacological properties.

    Phenoxyethyl derivatives:

Uniqueness

3-(FURAN-2-CARBONYL)-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOLE is unique due to its combination of a furan ring, an indole core, and a phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C22H19NO3

Molekulargewicht

345.4 g/mol

IUPAC-Name

furan-2-yl-[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C22H19NO3/c1-16-7-2-5-10-20(16)26-14-12-23-15-18(17-8-3-4-9-19(17)23)22(24)21-11-6-13-25-21/h2-11,13,15H,12,14H2,1H3

InChI-Schlüssel

QNDBBQYNWDYVQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.